what is the chemical structure of 2-chloro-4,6-di-tert-amylphenol
what is the chemical structure of 2-chloro-4,6-di-tert-amylphenol
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2-chloro-4,6-di-tert-amylphenol, a substituted phenol of interest in various chemical applications. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is used to provide a thorough assessment for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
2-chloro-4,6-di-tert-amylphenol is a chlorinated and alkylated phenol. Its structure consists of a phenol ring substituted with a chlorine atom at the 2-position and two tert-amyl groups at the 4- and 6-positions. The bulky tert-amyl groups create steric hindrance around the hydroxyl group, which influences the molecule's reactivity and physical properties.[1]
The key identifiers for this compound are:
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IUPAC Name: 2-chloro-4,6-bis(2-methylbutan-2-yl)phenol
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Molecular Formula: C₁₆H₂₅ClO[3]
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InChI Key: LWNGLBUFFUWWBH-UHFFFAOYSA-N[1]
Physicochemical Properties
Quantitative data for 2-chloro-4,6-di-tert-amylphenol is limited in publicly accessible literature. The following table summarizes its known properties and provides a comparison with related, more studied compounds.
| Property | 2-chloro-4,6-di-tert-amylphenol | 2-chloro-4-tert-amylphenol | 2,4-di-tert-amylphenol |
| CAS Number | 42350-99-2[1][2] | 5323-65-9[4] | 120-95-6 |
| Molecular Formula | C₁₆H₂₅ClO[3] | C₁₁H₁₅ClO[4] | C₁₆H₂₆O |
| Molecular Weight | 268.82 g/mol [1][3] | 198.69 g/mol [4] | 234.38 g/mol |
| Boiling Point | 300°C at 760 mmHg[3] | 257.4°C at 760 mmHg | Not specified |
| Density | 1.009 g/cm³[3] | 1.085 g/cm³ | Not specified |
| Flash Point | 135.2°C[3] | 110°C | > 110°C |
| LogP | 5.42080[3] | Not specified | Not specified |
Potential Applications and Significance
While specific applications for 2-chloro-4,6-di-tert-amylphenol are not extensively documented, the chemical class of chlorinated phenols has a history of use as pesticides and preservatives.[1] Research has also highlighted the antimicrobial properties of such compounds, suggesting their potential use in disinfectants and biocides.[1]
Furthermore, related substituted phenols are valuable intermediates in industrial chemistry. For example, 2,4-di-tert-amylphenol is used in the manufacturing of stabilizers for plastics, resins, lubricants, and coatings.[1] Given its structural similarities, 2-chloro-4,6-di-tert-amylphenol may be investigated for similar applications, particularly where its unique combination of steric hindrance and electronic properties could offer advantages.
Experimental Protocols: A Plausible Synthesis Route
Step 1: Di-tert-amylation of Phenol (Friedel-Crafts Alkylation)
This step involves the alkylation of phenol with an amylene source, typically isoamylene (2-methyl-2-butene), in the presence of an acid catalyst to produce 2,4-di-tert-amylphenol.
Materials and Reagents:
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Phenol
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Isoamylene (or a C₅ fraction containing isoamylene)
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Acid catalyst (e.g., acidic ion-exchange resin like Amberlyst 15, or an inorganic solid acid like silica-alumina)[5]
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Solvent (if necessary, e.g., a non-polar organic solvent)
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Reaction vessel (e.g., a glass autoclave or round-bottom flask with a condenser)[5]
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Stirring apparatus
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Heating and temperature control system
Procedure:
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Charge the reaction vessel with phenol and the acid catalyst.[5]
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If using a solvent, add it to the vessel.
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Heat the mixture to the desired reaction temperature, typically between 30°C and 120°C, under stirring.[5]
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Slowly add the isoamylene to the reaction mixture. The reaction is typically run for 1 to 7 hours.[5]
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Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).
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Upon completion, cool the reaction mixture and separate the catalyst by filtration.
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The crude product, containing a mixture of mono-, di-, and tri-alkylated phenols, can be purified by distillation.
Step 2: Chlorination of 2,4-di-tert-amylphenol
The second step is the electrophilic aromatic substitution of the synthesized 2,4-di-tert-amylphenol with a chlorinating agent.
Materials and Reagents:
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2,4-di-tert-amylphenol (from Step 1)
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Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or chlorine gas)
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Catalyst (optional, depending on the chlorinating agent, e.g., a Lewis acid like AlCl₃ or a sulfur-containing catalyst for regioselectivity)[6][7]
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Anhydrous, non-protic solvent (e.g., dichloromethane, carbon tetrachloride)
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Reaction vessel equipped with a stirrer, dropping funnel, and a system to handle any evolved gases (e.g., HCl)
Procedure:
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Dissolve the 2,4-di-tert-amylphenol in the chosen anhydrous solvent in the reaction vessel.
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Cool the solution in an ice bath.
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If a catalyst is used, add it to the solution.
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Slowly add the chlorinating agent to the stirred solution while maintaining a low temperature.
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After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction's progress by TLC or GC.
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Once the reaction is complete, quench the reaction by carefully adding water or a basic solution (e.g., sodium bicarbonate solution) to neutralize any remaining acid or chlorinating agent.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain 2-chloro-4,6-di-tert-amylphenol.
Visualized Workflows and Relationships
As there are no known signaling pathways involving 2-chloro-4,6-di-tert-amylphenol, the following diagrams illustrate the logical workflow for its synthesis and its relationship to potential applications.
Caption: A plausible two-step synthesis pathway for 2-chloro-4,6-di-tert-amylphenol.
Caption: Logical relationships of 2-chloro-4,6-di-tert-amylphenol's properties and applications.
References
- 1. 2-Chloro-4,6-di-tert-amylphenol | 42350-99-2 | Benchchem [benchchem.com]
- 2. 42350-99-2_CAS号:42350-99-2_2-chloro-4,6-bis(2-methylbutan-2-yl)phenol - 化源网 [chemsrc.com]
- 3. CAS#:42350-99-2 | 2-chloro-4,6-bis(2-methylbutan-2-yl)phenol | Chemsrc [chemsrc.com]
- 4. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
